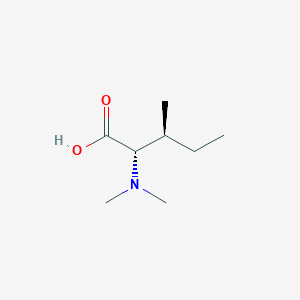

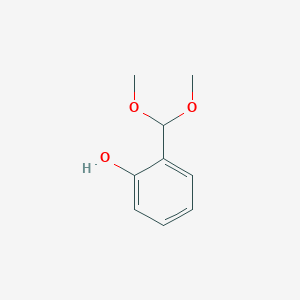

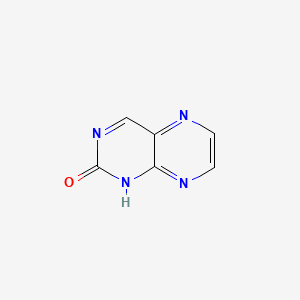

![molecular formula C14H10N2 B3050285 11H-isoindolo[2,1-a]benzimidazole CAS No. 248-72-6](/img/structure/B3050285.png)

11H-isoindolo[2,1-a]benzimidazole

Vue d'ensemble

Description

11H-isoindolo[2,1-a]benzimidazole is a chemical compound with the molecular weight of 206.25 . It is a derivative of benzimidazole .

Synthesis Analysis

The synthesis of isoindolo[2,1-a]benzimidazole and its derivatives has been reviewed in several studies . The most widely used methods for the synthesis of the various isoindolo[2,1-a]benzimidazoles are based on the reaction of the two NH2 groups of o-arylenediamines with the two substituents of o-disubstituted arenes .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C14H10N2/c1-2-6-11-10(5-1)9-16-13-8-4-3-7-12(13)15-14(11)16/h1-8H,9H2 .Chemical Reactions Analysis

The chemical characteristics of isoindolo[2,1-a]benzimidazole and its derivatives have been reviewed . The chemical route to the isoindolo[2,1-a]benzimidazole involves cycloaddition reactions .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Optimized Synthesis Methods : Research has developed optimal conditions for synthesizing derivatives of 11H-isoindolo[2,1-a]benzimidazole. This includes methods for creating 11H-isoindolo[2,1-a]benzimidazol-11-one and related compounds, important for further chemical applications and studies (Gromachevskaya et al., 2013).

- Comprehensive Chemical Reviews : A detailed review of methods for synthesizing isoindolo[2,1-a]benzimidazole, its derivatives, and their chemical characteristics has been compiled. This includes data from quantum-chemical calculations of certain structures and potential practical applications (Lyaskovskyy, Voitenko, & Kovtunenko, 2007).

Advanced Material Synthesis

- Development of New Derivatives : Researchers have developed methods to synthesize new trifluoromethyl-substituted 11H-isoindolo[2,1-a]benzimidazol-11-one derivatives, indicating the adaptability of this compound in forming various functional materials (Lingaiah et al., 2005).

Spectroscopic and Structural Characterizations

- NMR Spectroscopic Analysis : Detailed spectroscopic characterizations of various derivatives of this compound have been performed. This provides crucial insights into the structural and electronic properties of these compounds (Louvet, Thomasson, & Luu-Duc, 1994).

Applications in Dye and Pigment Industry

- Use in Disperse Dyes : this compound derivatives have been utilized in the synthesis of new heterocyclic disperse dyes, showing good dyeing performance and fastness properties on fabrics like nylon and polyester (Patel et al., 2002).

Quantum Chemical Studies

- Electron Structure Analysis : Studies have been conducted to understand the electron structures of azoloisoindoles, including derivatives of isoindolo[2,1-a]benzimidazole. This research aids in correlating the theoretical quantum chemical calculations with experimental spectral data and chemical properties (Kovtunenko et al., 1987).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 11H-isoindolo[2,1-a]benzimidazole are yet to be fully identified. The compound is a part of the heterocyclic system of isoindolo[2,1-a]benzimidazole, which is of interest mainly due to its practical importance in industry .

Mode of Action

It is known that the compound is synthesized through the reaction of the two nh2 groups of o-arylenediamines with the two substituents of o-disubstituted arenes .

Biochemical Pathways

The compound is known to have practical applications in the industry as dyes and pigments for fibers and plastics .

Result of Action

It has been observed that treatment of sunflower seedlings with isoindoloquinazolinediones, a derivative of the compound, resulted in an increase in the length of the hypocotyl and root .

Action Environment

It is known that polymers with an isoindolobenzimidazole fragment are widely used, suggesting that the compound may have stability in various environments .

Propriétés

IUPAC Name |

11H-isoindolo[2,1-a]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-11-10(5-1)9-16-13-8-4-3-7-12(13)15-14(11)16/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXALWURUWCCXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=NC4=CC=CC=C4N31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329841 | |

| Record name | 11H-isoindolo[2,1-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248-72-6 | |

| Record name | 11H-isoindolo[2,1-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain 11H-isoindolo[2,1-a]benzimidazole derivatives?

A1: One common synthetic approach utilizes o-alkynylbenzaldehydes and o-diaminobenzenes as starting materials. This one-pot reaction allows for the selective synthesis of 11-arylmethylidene-11H-isoindolo[2,1-a]benzimidazoles. []

Q2: Are there any reviews summarizing the current knowledge on 11H-isoindolo[2,1-a]benzimidazoles?

A2: Yes, a comprehensive review on 11H-isoindolo[2,1-a]benzimidazoles is available. This review likely covers various aspects of these compounds, including their synthesis, properties, and potential applications. []

Q3: What is the structural difference between this compound and Benzotriazolo[1,2-a]benzotriazole?

A3: While specific details on the structural differences require further investigation, a research paper titled "this compound (16) to Benzotriazolo[1,2-a]benzotriazole (16)" likely explores this topic. It may delve into the transformation or relationship between these two compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

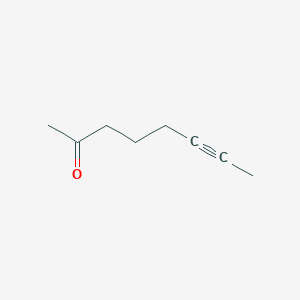

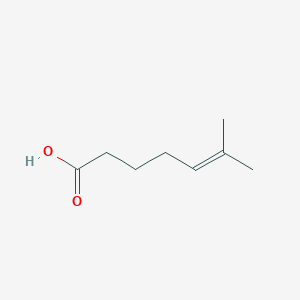

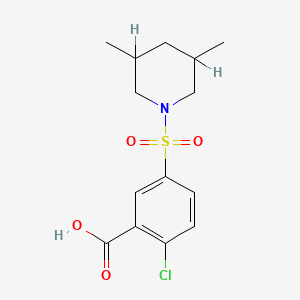

![Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-](/img/structure/B3050214.png)

![Diazene, bis[4-(octadecyloxy)phenyl]-, 1-oxide](/img/structure/B3050219.png)